PR-104

Descripción general

Descripción

PR-104 es un compuesto de la clase de profármacos activados por hipoxia, que se está investigando como un posible agente terapéutico anticancerígeno. Es un “pre-profármaco” de éster fosfato que se convierte rápidamente en PR-104A en el cuerpo. PR-104A se metaboliza entonces a agentes de reticulación de ADN de mostaza nitrogenada reactivos en tejidos hipóxicos, como los que se encuentran en tumores sólidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: PR-104 se sintetiza mediante una serie de reacciones químicas que implican la formación de un éster fosfato. La ruta sintética normalmente implica la reacción de una mostaza de dinitrobenzamida con un derivado de ácido fosfórico en condiciones controladas. Las condiciones de reacción incluyen temperaturas específicas, disolventes y catalizadores para garantizar que se obtiene el producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, garantizar la pureza del producto final e implementar medidas de control de calidad. El proceso de producción debe cumplir con las normas reglamentarias para garantizar la seguridad y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: PR-104 sufre varios tipos de reacciones químicas, incluida la reducción y la reticulación del ADN. La reacción principal es la reducción de PR-104A a sus metabolitos activos, que luego forman enlaces cruzados de ADN en las células hipóxicas .

Reactivos y condiciones comunes: La reducción de PR-104A normalmente se produce en condiciones hipóxicas, facilitada por enzimas como la aldo-ceto reductasa 1C3. Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores y enzimas específicas que catalizan el proceso de reducción .

Productos principales formados: Los productos principales formados a partir de la reducción de PR-104A son agentes de reticulación de ADN de mostaza nitrogenada reactivos. Estos agentes son altamente citotóxicos y se dirigen selectivamente a las células tumorales hipóxicas, provocando la muerte celular .

Aplicaciones Científicas De Investigación

PR-104 tiene varias aplicaciones de investigación científica, particularmente en el campo de la terapia del cáncer. Se está investigando por su potencial para atacar las células tumorales hipóxicas, que a menudo son resistentes a las terapias convencionales. This compound también se está estudiando por su capacidad para mejorar la eficacia de otros tratamientos contra el cáncer, como la radiación y la quimioterapia .

Su capacidad para dirigirse selectivamente a las células hipóxicas lo convierte en un candidato prometedor para diversas aplicaciones terapéuticas .

Mecanismo De Acción

PR-104 ejerce sus efectos a través de un mecanismo que implica la reducción de PR-104A a agentes de reticulación de ADN de mostaza nitrogenada reactivos. Estos agentes se dirigen específicamente al ADN de las células tumorales hipóxicas, lo que provoca la inhibición de la reparación y la síntesis del ADN, la detención del ciclo celular y la apoptosis en las poblaciones de células tumorales hipóxicas susceptibles. La enzima aldo-ceto reductasa 1C3 desempeña un papel crucial en la activación de PR-104A, incluso en condiciones aeróbicas .

Comparación Con Compuestos Similares

PR-104 es único entre los profármacos activados por hipoxia debido a su doble mecanismo de activación. Mientras que la mayoría de los profármacos activados por hipoxia dependen únicamente de las condiciones hipóxicas para su activación, PR-104A también puede activarse por la enzima aldo-ceto reductasa 1C3 en condiciones aeróbicas. Este doble mecanismo de activación mejora su eficacia y selectividad para las células tumorales hipóxicas .

Compuestos similares:- Mitomicina C: otro profármaco activado por hipoxia que sufre biorreducción para formar agentes de reticulación de ADN.

- Apaziquona: un profármaco basado en quinona que se activa selectivamente en las células tumorales hipóxicas.

- Tretazicar: un sustrato de dinitrobenzamida aziridinílico que se activa tanto por las enzimas NQO1 como NQO2 .

This compound destaca por su capacidad de activarse tanto en condiciones hipóxicas como aeróbicas, lo que lo convierte en un agente anticancerígeno versátil y potente.

Actividad Biológica

PR-104 is a bioreductive prodrug that is being investigated for its potential in cancer therapy, particularly due to its selective activation in hypoxic tumor environments. Upon administration, this compound is converted into its active form, PR-104A, which subsequently acts as a nitrogen mustard alkylating agent. This compound has garnered attention for its efficacy against various malignancies, especially those characterized by high levels of AKR1C3 expression and hypoxic conditions.

This compound operates through a unique mechanism that exploits the hypoxic microenvironment typical of many tumors. The drug is activated by reductive enzymes, primarily under low oxygen conditions, which enhances its cytotoxic effects on cancer cells while sparing normal tissues. In addition to hypoxia-dependent activation, this compound can also be activated by AKR1C3, an enzyme frequently overexpressed in several cancer types.

Key Metabolites

- PR-104A : The primary active metabolite that exhibits cytotoxic properties.

- PR-104H : A reduced form of PR-104A that contributes to its activity.

- PR-104M : Another metabolite involved in the drug's efficacy.

Preclinical Studies

Numerous studies have demonstrated the biological activity of this compound across various cancer models:

- Hepatocellular Carcinoma (HCC) :

-

Leukemia :

- In pediatric leukemia models, this compound exhibited high efficacy against T-cell acute lymphoblastic leukemia (T-ALL) compared to B-cell precursor acute lymphoblastic leukemia (BCP-ALL). This differential sensitivity is linked to the expression levels of AKR1C3, suggesting it may serve as a predictive biomarker for treatment response .

- Human vs. Murine Cells :

Efficacy Data Table

Clinical Implications

The promising preclinical data have led to early-phase clinical trials investigating the safety and efficacy of this compound in humans. A Phase I/II study indicated that patients with advanced leukemia exhibited measurable clinical responses to this compound treatment, particularly in hypoxic bone marrow environments .

Case Studies

One notable case involved a patient with advanced leukemia who experienced significant tumor reduction following treatment with this compound. The patient's tumor microenvironment was characterized by hypoxia, aligning with the drug's mechanism of action.

Propiedades

IUPAC Name |

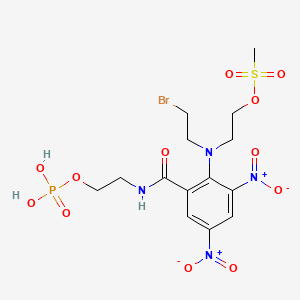

2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOKPMDWVRVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN4O12PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005607 | |

| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PR-104 is a novel hypoxia-activated DNA cross-linking agent with marked activity against human tumor xenografts, both as monotherapy and combined with radiotherapy and chemotherapy. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues. | |

| Record name | PR-104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

851627-62-8 | |

| Record name | PR 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851627-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PR 104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.